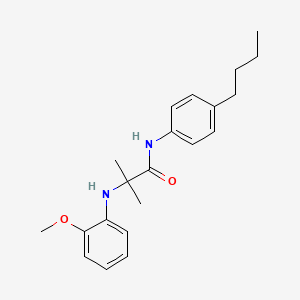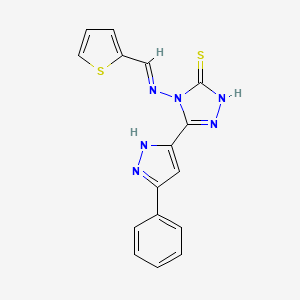
Sodium 2,4,5-trichlorophenoxyethyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,4,5-trichlorophenoxyethyl sulfate is a chemical compound with the molecular formula C8H6Cl3O5S.Na and a molecular weight of 343.544 . It is known for its applications in various fields, including agriculture and scientific research. The compound is characterized by its achiral nature and lack of defined stereocenters .
Méthodes De Préparation
The synthesis of sodium 2,4,5-trichlorophenoxyethyl sulfate involves the sulfation of 2,4,5-trichlorophenoxyethanol. This process typically requires the use of sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions . Industrial production methods often involve the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates . The reaction conditions are optimized to ensure the efficient incorporation of the sulfate group into the target molecule.
Analyse Des Réactions Chimiques
Sodium 2,4,5-trichlorophenoxyethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group into a hydroxyl group, yielding 2,4,5-trichlorophenoxyethanol.
Substitution: The sulfate group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Sodium 2,4,5-trichlorophenoxyethyl sulfate has a wide range of scientific research applications:
Agriculture: It is used as a herbicide for controlling weeds in crops like tomatoes. The compound is applied as a basal-directed or overall spray and becomes phytotoxic upon contact with soil.
Chemistry: The compound is studied for its reactivity and potential use in synthesizing other organosulfates.
Industry: It is used in the production of various chemical products and as a reagent in synthetic processes.
Mécanisme D'action
The mechanism of action of sodium 2,4,5-trichlorophenoxyethyl sulfate involves its interaction with plant cells. Upon application, the compound is absorbed by the plant and undergoes decomposition to release active products that interfere with plant growth and development . The molecular targets include enzymes involved in cell wall synthesis and other metabolic pathways, leading to the inhibition of growth and eventual plant death.
Comparaison Avec Des Composés Similaires
Sodium 2,4,5-trichlorophenoxyethyl sulfate is similar to other organosulfates like sodium tetradecyl sulfate and sodium dodecyl sulfate. it is unique in its specific application as a herbicide and its distinct molecular structure . Other similar compounds include:
Sodium tetradecyl sulfate: Used as a sclerosing agent in medical applications.
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant in various industries.
Propriétés
Numéro CAS |
3570-61-4 |
|---|---|
Formule moléculaire |
C8H6Cl3NaO5S |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
sodium;2-(2,4,5-trichlorophenoxy)ethyl sulfate |
InChI |
InChI=1S/C8H7Cl3O5S.Na/c9-5-3-7(11)8(4-6(5)10)15-1-2-16-17(12,13)14;/h3-4H,1-2H2,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
NTOCDDPMRUNYHP-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


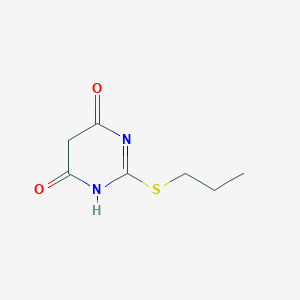
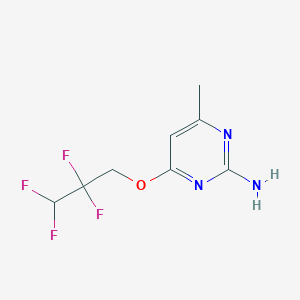
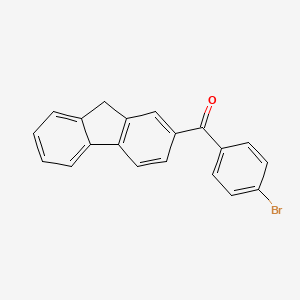
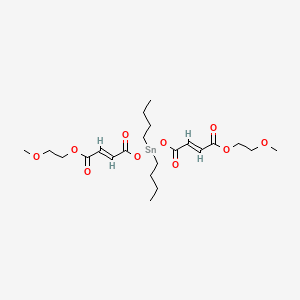
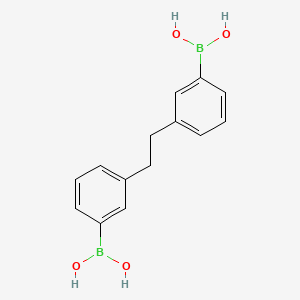

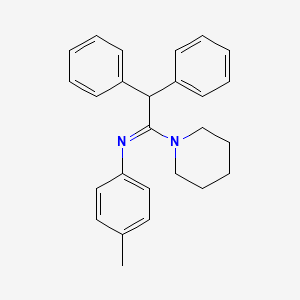
![4-Isopropyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluorene-7-thiol](/img/structure/B14148367.png)
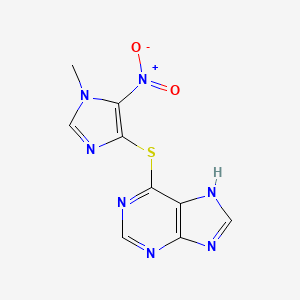
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
